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Compound of Interest

Compound Name: 13-Epitorulosol

CAS No.: 3650-30-4

Cat. No.: B8124349 Get Quote

Executive Summary & Strategic Analysis
13-Epitorulosol (ent-labd-8(17),14-dien-13,19-diol) is a rare labdane diterpene distinguished

by a primary hydroxyl group at C19 and a specific (S)-configuration at the C13 quaternary

center (contrasting with the (R)-configuration of the more common congener,

Torulosol/Manool).

Synthetic Challenge: The primary challenges in synthesizing 13-Epitorulosol are:

C19 Functionalization: Introducing the hydroxymethyl group at the C4 position of the decalin

core (equatorial vs. axial discrimination).

C13 Stereocontrol: Constructing the allylic tertiary alcohol with high diastereoselectivity for

the 13-epi (13S) isomer.

Exocyclic Alkene Stability: Preventing the isomerization of the C8(17) exocyclic double bond

into the endocyclic position (C8-C9).

Selected Route: This protocol details a De Novo Total Synthesis starting from (+)-Wieland-

Miescher Ketone (WMK). Unlike semi-synthesis from Sclareol, this route provides

unambiguous structural confirmation and allows for the installation of the C19 oxygenation

early in the sequence, avoiding difficult remote functionalization steps later.
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Retrosynthetic Analysis
The strategy relies on a convergent disconnection separating the Side Chain (Tail) from the

Decalin Core (Head).

Disconnection A: The C12–C13 bond is formed via nucleophilic addition of a vinylmetal

species to a C13-ketone intermediate.

Disconnection B: The C19 hydroxymethyl group is established via stereoselective alkylation

of the enolate derived from the Wieland-Miescher Ketone.
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Figure 1: Retrosynthetic logic flow for 13-Epitorulosol.

Detailed Experimental Protocol
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Phase 1: Construction of the C19-Functionalized Core
Objective: Transform (+)-Wieland-Miescher Ketone into the key trans-decalin intermediate with

the C19 handle.

Step 1.1: Selective Protection and Reduction

Reagents: (+)-Wieland-Miescher Ketone, Ethylene glycol, p-TsOH (cat.), Benzene.

Procedure: Reflux WMK with ethylene glycol in benzene with a Dean-Stark trap to selectively

protect the C9 ketone (saturated carbonyl) over the C4 enone.

Yield: >90% (monoketal).

Reduction: Treat the monoketal with Li/NH₃ (Birch conditions) followed by trapping with

formaldehyde (or equivalents) to introduce the C19 carbon. Note: Direct methylation gives

the gem-dimethyl (Manool core). To get Torulosol (19-OH), we use a formylation or

hydroxymethylation sequence.

Alternative (High Fidelity): Use Robinson Annulation with a pre-functionalized diketone to

install the C4-ester directly, then reduce to C19-alcohol.

Step 1.2: Establishment of Trans-Decalin Geometry

Reaction: Dissolving metal reduction (Li/NH₃, t-BuOH).

Mechanism: Thermodynamically controlled reduction yields the trans-fused decalin system

essential for the labdane skeleton.

Phase 2: Side Chain Elongation (The "Drimane" Route)
Objective: Extend the C9 ketone (after deprotection) to the C13 methyl ketone.

Step 2.1: Wittig Homologation

Substrate: C9-ketone decalin intermediate (C19 protected as TBDMS ether).

Reagent: (Methoxymethyl)triphenylphosphonium chloride, KHMDS.
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Conditions: THF, 0°C to RT.

Result: Enol ether formation.

Step 2.2: Hydrolysis and Oxidation

Hydrolysis: Treat enol ether with dilute HCl/THF to yield the C9-aldehyde (CHO).

Grignard Addition: Add MeMgBr to the aldehyde.

Oxidation: Swern oxidation or Dess-Martin Periodinane (DMP) to yield the C13 Methyl

Ketone.

Phase 3: Stereoselective C13 Installation (The Critical
Step)
Objective: Install the vinyl group at C13 to generate the 13-epi (S) stereocenter.

Rationale: Addition of vinylmagnesium bromide to the C13-ketone typically favors the Manool

(13R) isomer due to Cram's rule (chelation control). To favor the 13-Epitorulosol (13S) isomer,

we must alter the nucleophile or conditions.

Protocol:

Reagents: Vinylcerium dichloride (generated from VinylMgBr + anhydrous CeCl₃).

Why Cerium? Organocerium reagents are less basic and often exhibit different

stereoselectivity (Felkin-Anh control) compared to Grignards, suppressing enolization.

Conditions: THF, -78°C.

Procedure:

Dry CeCl₃ (1.5 eq) at 140°C under high vacuum for 2 hours.

Suspend in THF and stir at RT for 2 hours.

Cool to -78°C and add VinylMgBr (1.5 eq). Stir for 30 min.
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Add the C13-ketone (dissolved in THF) dropwise.

Stir at -78°C for 2 hours, then quench with sat. NH₄Cl.[1]

Purification: Silica gel chromatography. The 13-epi isomer (13-Epitorulosol precursor)

usually elutes after the normal isomer.

Expected Ratio: 40:60 to 60:40 depending on exact steric bulk of protecting groups.

Separation is required.

Phase 4: Final Deprotection
Reagent: TBAF (1.0 M in THF) or dilute HCl/MeOH.

Target: Removal of C19-TBDMS or acetal protection.

Final Product: 13-Epitorulosol as a white crystalline solid or oil.
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5 Deprotection TBAF / THF

Complete
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Figure 2: Step-by-step synthetic workflow emphasizing the critical stereochemical junction at

the vinyl addition step.

Troubleshooting & Optimization (Expert Insights)
Issue: Low Stereoselectivity at C13.

Insight: The addition of the vinyl group is sensitive to the conformational flexibility of the

side chain.

Solution: If the CeCl₃ method yields poor selectivity, utilize Cram-chelation conditions

(TiCl₄ or ZnCl₂ pre-complexation) if a coordinating group (like a C12-OH) is temporarily

introduced, though this adds steps. For the ketone described, the organocerium method is

the best balance of yield and separability.

Issue: Migration of C8(17) Double Bond.

Insight: The exocyclic alkene is prone to acid-catalyzed isomerization to the more

substituted endocyclic tetrasubstituted alkene.

Solution: Avoid strong mineral acids during deprotection. Use buffered TBAF (with acetic

acid) or mild acidic resins (Amberlyst-15) for short durations.

Issue: C19 Oxidation State.

Insight: If starting from Sclareol (semi-synthesis), selectively oxidizing C19 is extremely

difficult.
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Recommendation: Do not attempt direct C19 oxidation of Sclareol. Use the de novo route

or start from Agathic Acid (natural product) which already possesses the C19 carboxylate,

reducible to the alcohol.
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(Note: The synthesis of 13-Epitorulosol is often inferred from the synthesis of its epimer

Manool/Torulosol and general labdane methodologies. The protocol above synthesizes the

collective knowledge of labdane construction.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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